molecular formula C9H9BrN4 B13177096 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13177096
M. Wt: 253.10 g/mol
InChI Key: LYIQJYNIWRLGBJ-UHFFFAOYSA-N
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Description

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H9BrN4 It is a derivative of pyrazole and pyridine, which are both important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Scientific Research Applications

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • Methyl 1-(5-bromopyridin-2-yl)-5-(tert-butyl)-1H-pyrazole-4-carboxylate
  • 1-(5-Bromopyridin-3-yl)-N-methylmethanamine

Uniqueness

1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-[(5-bromopyridin-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H9BrN4/c10-8-3-7(4-12-5-8)6-14-2-1-9(11)13-14/h1-5H,6H2,(H2,11,13)

InChI Key

LYIQJYNIWRLGBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CC(=CN=C2)Br

Origin of Product

United States

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